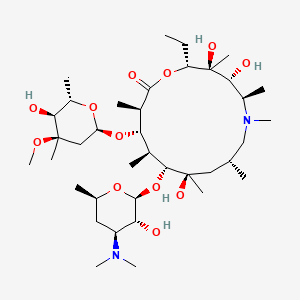
M7583
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M7583 is a potent, orally active and selective BTK inhibitor. Upon administration, M7583 targets and covalently binds to BTK, thereby preventing its activity. This leads to an inhibition of B cell receptor (BCR) signaling and inhibits cell proliferation of B-cell malignancies. BTK, a cytoplasmic tyrosine kinase and member of the Tec family of kinases, plays an important role in B lymphocyte development, activation, signaling, proliferation and survival.
Applications De Recherche Scientifique
Microbial Fuel Cells and Technology
M7583 has been associated with research in microbial fuel cells (MFCs). MFC research is a multi-disciplinary field involving microbiology, electrochemistry, materials, and environmental engineering. The construction and analysis of MFCs are complex, requiring an understanding of these diverse scientific principles. MFCs are studied for their potential in renewable energy production and other applications (Logan et al., 2006); (Logan, 2010).
Computational Modeling and Simulation in Healthcare
M7583 is part of the broader discussion in scientific research that includes computational modeling and simulation (M&S). M&S has become essential in scientific research, providing insights in areas where theoretical and experimental analyses alone are inadequate. Its application in system-level healthcare research is notable, helping in understanding complex medical scenarios (Mielke et al., 2019).
Applications in B-Cell Malignancies
M7583 is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor in development for B-cell malignancies. It shows promising anti-tumor activity in pre-clinical models, making it a significant focus in cancer research. The inhibitor is being tested in various phases of clinical trials to establish its efficacy and safety in treating B-cell malignancies (Jurczak et al., 2021); (Gaudio et al., 2017); (Goodstal et al., 2017); (Jurczak et al., 2017).
Nanofluid Applications in Microdeep Drilling
M7583 is relevant in the study of nanofluid applications for microdeep drilling in materials like Al7075. It contributes to the development of novel lubrication technologies that enhance tool life and precision in machining processes. This area of research is critical for industries like aerospace and automotive, where precision and durability are paramount (Huang & Chen, 2020).
Enhancing Medium-Chain Fatty Acid Production
In the field of bioengineering and microbial metabolism, M7583 plays a role in enhancing the production of medium-chain fatty acids (MCFAs) by altering the microbial pathways. This research is vital for the production of functional oils and biofuels from renewable resources (Hussain et al., 2020).
Machine Learning in Physical Sciences
M7583 is also a part of discussions involving the application of machine learning (ML) in physical sciences. ML methods have been integrated into various scientific disciplines, including physics, to enhance research methodologies and data processing (Carleo et al., 2019).
Propriétés
Nom du produit |
M7583 |
|---|---|
Nom IUPAC |
unknown |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
M7583; M-7583; M 7583; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



